
Dapagliflozin C2 Epimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin C2 Epimer is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine . The C-2 epimer of dapagliflozin is a stereoisomer, differing in the spatial arrangement of atoms around the second carbon atom.
Métodos De Preparación
The synthesis of dapagliflozin and its epimers involves several steps. One common method includes the protection of gluconolactone with trimethylsilyl, followed by treatment with aryl lithium to form the desired aryl glucoside. This intermediate undergoes acetylation and subsequent reduction to yield dapagliflozin . The C-2 epimer can be synthesized through similar routes, with specific conditions adjusted to favor the formation of the epimeric product .
Análisis De Reacciones Químicas
Dapagliflozin C2 Epimer undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Aplicaciones Científicas De Investigación
Dapagliflozin C2 Epimer has several scientific research applications:
Chemistry: It is used to study stereoisomerism and the effects of different spatial arrangements on chemical properties.
Biology: Research on its interaction with biological molecules helps understand the role of stereochemistry in biological systems.
Medicine: As a derivative of dapagliflozin, it is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
Dapagliflozin C2 Epimer, like dapagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the disruption of glucose reabsorption, thereby lowering blood glucose levels .
Comparación Con Compuestos Similares
Dapagliflozin C2 Epimer can be compared with other SGLT2 inhibitors such as:
- Canagliflozin
- Empagliflozin
- Ertugliflozin
- Ipragliflozin
These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles. This compound is unique due to its specific stereochemistry, which may influence its interaction with biological targets and its overall efficacy .
Actividad Biológica
Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, has garnered attention for its role in managing type 2 diabetes mellitus (T2DM). The C2 epimer of dapagliflozin presents unique biological activities that warrant detailed exploration. This article will discuss the biological activity of the dapagliflozin C2 epimer, including its mechanisms of action, pharmacological effects, and relevant case studies.
Dapagliflozin functions primarily by inhibiting SGLT2, which is predominantly expressed in the renal proximal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels independently of insulin. The C2 epimer may exhibit similar or altered pharmacodynamics compared to the parent compound.
Key Mechanisms:
- Inhibition of SGLT2: Reduces renal glucose reabsorption.
- Increased Glucosuria: Promotes urinary excretion of glucose.
- Weight Management: Associated with weight loss due to caloric loss through glucosuria.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies, revealing several pharmacological benefits:
Case Studies and Research Findings
Recent studies have highlighted the potential benefits and mechanisms associated with this compound:
- Endoplasmic Reticulum Stress Modulation:
- Comparative Efficacy:
- Safety Profile:
Propiedades
IUPAC Name |
(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-MJCUULBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.